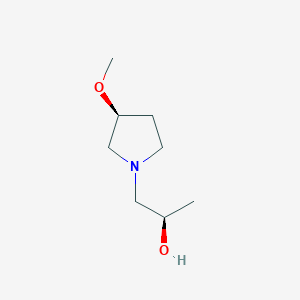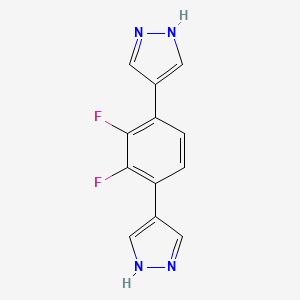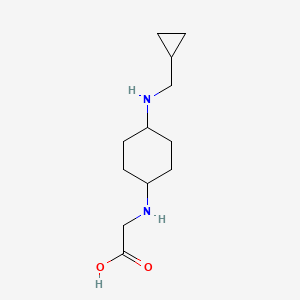![molecular formula C12H16N4O B11756141 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-](/img/structure/B11756141.png)
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- is a heterocyclic compound with the molecular formula C12H16N4O and a molecular weight of 232.28 g/mol This compound is a derivative of benzotriazole, featuring a morpholine ring attached to the benzotriazole core
Preparation Methods
The synthesis of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- typically involves the reaction of benzotriazole with a morpholine derivative under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction . The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzotriazole or morpholine ring are replaced with other groups.
Scientific Research Applications
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Industry: It is used in the production of corrosion inhibitors, UV stabilizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction is often mediated by hydrogen bonding, π-π stacking, and other non-covalent interactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- can be compared with other benzotriazole derivatives and morpholine-containing compounds. Similar compounds include:
1H-Benzotriazole: The parent compound, known for its use as a corrosion inhibitor and in various synthetic applications.
1-(2-Morpholin-4-yl-ethyl)-1H-benzotriazole: A closely related compound with similar chemical properties and applications.
Benzimidazole: Another heterocyclic compound with a similar structure and applications in chemistry and biology.
The uniqueness of 1H-Benzotriazole, 1-[1-(4-morpholinyl)ethyl]- lies in its combination of the benzotriazole and morpholine moieties, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H16N4O |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
4-[1-(benzotriazol-1-yl)ethyl]morpholine |
InChI |
InChI=1S/C12H16N4O/c1-10(15-6-8-17-9-7-15)16-12-5-3-2-4-11(12)13-14-16/h2-5,10H,6-9H2,1H3 |
InChI Key |
VUNKWQIQBLPECK-UHFFFAOYSA-N |
Canonical SMILES |
CC(N1CCOCC1)N2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


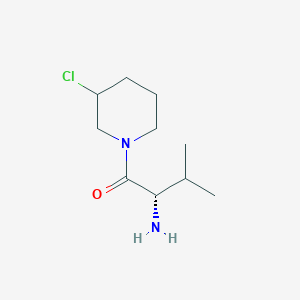
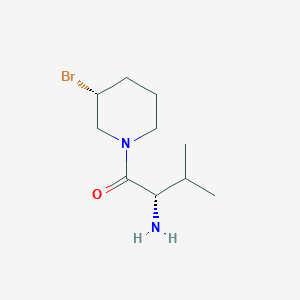
![6-Fluoro-5-methoxy-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B11756065.png)
![tert-butyl N-[(2Z)-2-hydroxyimino-2-thiophen-2-ylethyl]carbamate](/img/structure/B11756070.png)
![(6-Nitro-2,3-dihydroimidazo[2,1-b]thiazol-2-yl)methanol](/img/structure/B11756080.png)
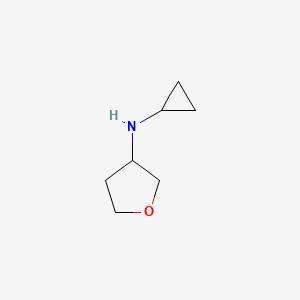
![3,3-Difluoro-1-oxa-7-azaspiro[4.5]decane](/img/structure/B11756089.png)

